N-(3-fluorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
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Overview
Description
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3-FLUOROPHENYL)AMINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3-FLUOROPHENYL)AMINE, typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3-FLUOROPHENYL)AMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenated compounds and nucleophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3-FLUOROPHENYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-(3-FLUOROPHENYL)AMINE stands out due to its unique structural features and diverse biological activities. Unlike some similar compounds, it has shown promising results as a protein kinase inhibitor, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C16H10FN3O |
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Molecular Weight |
279.27 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H10FN3O/c17-10-4-3-5-11(8-10)20-16-15-14(18-9-19-16)12-6-1-2-7-13(12)21-15/h1-9H,(H,18,19,20) |
InChI Key |
YNFXGWCFYIBJRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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